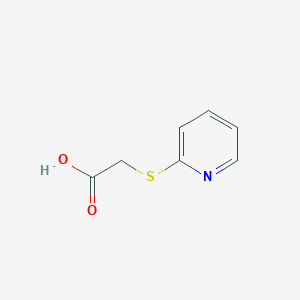

(Pyridin-2-ylsulfanyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJFLPNTKLFHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349595 | |

| Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10002-29-6 | |

| Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Pyridin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10002-29-6

This technical guide provides a comprehensive overview of (Pyridin-2-ylsulfanyl)-acetic acid, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, yet currently underexplored, biological significance.

Core Chemical and Physical Properties

This compound is a sulfur-containing pyridine derivative. While extensive experimental data is not widely available in peer-reviewed literature, key properties have been collated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 10002-29-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₇NO₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 169.20 g/mol | Matrix Scientific[2] |

| Melting Point | 127-133°C | Matrix Scientific[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the reaction of 2-mercaptopyridine with an alkali metal salt of bromoacetic acid in an aqueous medium.

Materials:

-

2-Mercaptopyridine

-

Bromoacetic acid

-

Sodium hydroxide

-

Hydrochloric acid (dilute)

-

Water

-

Ethanol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (1 equivalent) in water.

-

Addition of Alkylating Agent: To this solution, add a solution of bromoacetic acid (1 equivalent) in water dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for approximately 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion of the reaction, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 4. This will precipitate the product.

-

Isolation and Purification: Filter the precipitate and wash it sequentially with water and ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified solid product under vacuum to yield this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to perform their own analyses upon synthesis to confirm the structure.

Biological Activity and Drug Development Potential

The biological activities of this compound have not been extensively studied. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.

Derivatives of pyridine- and thiazole-containing acetic acids have been investigated for various medicinal applications. For instance, some thiazolyl-acetic acid derivatives have shown potential as antimicrobial agents. Furthermore, compounds incorporating the 1,3,4-thiadiazole ring, which is structurally related, have been synthesized and evaluated for antimycobacterial activity.[3]

The incorporation of the thio-acetic acid moiety onto the pyridine ring presents an interesting scaffold for further investigation in drug discovery programs. Its potential to interact with biological targets warrants further screening and pharmacological evaluation.

Potential Research Directions and Signaling Pathways to Investigate:

Given the structural motifs present in this compound, several signaling pathways could be of interest for future investigation.

Caption: Potential areas for biological investigation of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (Pyridin-2-ylsulfanyl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of (Pyridin-2-ylsulfanyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key molecular identifiers, predicted physicochemical properties, and detailed experimental protocols for their determination. Furthermore, it outlines a representative synthetic route and explores the potential biological relevance of this class of compounds.

Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | (Pyridin-2-ylsulfanyl)acetic acid |

| CAS Number | 10002-29-6[1] |

| Molecular Formula | C₇H₇NO₂S[1] |

| Molecular Weight | 169.20 g/mol [1] |

| Canonical SMILES | C1=CC=NC(=C1)SCC(=O)O |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties were predicted using the SwissADME web tool, a widely used and reliable computational model.

| Property | Predicted Value |

| Melting Point (°C) | Not available |

| Boiling Point (°C) | Not available |

| pKa (acidic) | 3.50 (Carboxylic Acid) |

| pKa (basic) | 2.50 (Pyridine Nitrogen) |

| Aqueous Solubility (logS) | -1.86 |

| Lipophilicity (logP) | 1.15 |

Synthesis of this compound

A representative synthesis of this compound involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method provides a simple and effective means of determining the melting point of a solid organic compound.[2][3][4]

Materials:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Sample of this compound

-

Rubber band or wire for attaching the capillary tube

Procedure:

-

A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and attached capillary tube are immersed in the oil in the main arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated with a small flame, creating a convection current that ensures uniform heating of the oil.[2]

-

The temperature is increased at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 0.5-1 °C.

Aqueous Solubility Determination

The solubility of this compound in water can be determined by the shake-flask method.[5][6][7]

Materials:

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Deionized water

-

Sample of this compound

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid from the saturated solution.

-

A known volume of the clear supernatant is carefully removed and diluted with a known volume of deionized water.

-

The concentration of the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[8][9][10][11][12]

Materials:

-

pH meter with a combination pH electrode (calibrated)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (carbonate-free)

-

Sample of this compound

Procedure:

-

A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is stirred continuously with a magnetic stirrer.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[13][14][15][16]

Materials:

-

Separatory funnels or centrifuge tubes with screw caps

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Sample of this compound

Procedure:

-

A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel or centrifuge tube.

-

A known volume of the other phase (n-octanol or water) is added.

-

The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

A sample is carefully taken from each phase.

-

The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, derivatives of pyridine-2-thioacetic acid have shown potential as antimicrobial agents and enzyme inhibitors.[17][18][19] Notably, some thiol-containing compounds act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics.[20][21][22][23] The inhibitory mechanism often involves the chelation of essential zinc ions in the active site of the MBL.[24]

References

- 1. scbt.com [scbt.com]

- 2. timstar.co.uk [timstar.co.uk]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo -Lactamase-1 [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]

An In-depth Technical Guide to the Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid from 2-Mercaptopyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylsulfanyl)-acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from readily available precursors is a topic of significant interest. This technical guide provides a comprehensive overview of the core synthetic methodology for preparing this compound, starting from 2-mercaptopyridine. The primary synthetic route involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid derivative. This document details the underlying chemical principles, provides step-by-step experimental protocols for common variations of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Introduction and Reaction Principle

The synthesis of this compound is fundamentally an S-alkylation reaction. The starting material, 2-mercaptopyridine (C₅H₅NS), exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[1] The reaction proceeds via the formation of a potent nucleophile, the pyridin-2-thiolate anion. This is achieved by deprotonating 2-mercaptopyridine with a suitable base.

The generated thiolate anion then participates in a nucleophilic substitution reaction (Sₙ2) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.[2][3][4] The nucleophilic sulfur atom attacks the electrophilic α-carbon of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. The choice of base and solvent system can be adapted to influence reaction kinetics and facilitate product isolation.

The overall transformation is illustrated below:

Scheme 1: General Synthesis of this compound

Experimental Protocols

Two primary protocols are presented, differing in the choice of base and solvent system. Protocol A utilizes an aqueous solution with an inorganic base, while Protocol B employs an organic base in an aprotic solvent.

Protocol A: Synthesis using Sodium Hydroxide in an Aqueous Medium

This method is analogous to procedures used for similar thiol-containing heterocycles and is advantageous due to the use of inexpensive reagents and a simple workup.[2]

Materials:

-

2-Mercaptopyridine (1.0 eq)

-

Bromoacetic acid or Chloroacetic acid (1.0 - 1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 - 2.2 eq)

-

Deionized water

-

Hydrochloric acid (HCl), dilute (e.g., 1 M or 2 M)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water.

-

To this basic solution, add 2-mercaptopyridine (1.0 eq) and stir until it completely dissolves, forming the sodium thiolate salt.

-

In a separate beaker, prepare a solution of the haloacetic acid (e.g., bromoacetic acid, 1.0 eq) and the remaining sodium hydroxide (to neutralize the acid) in a minimal amount of water.

-

Slowly add the aqueous solution of the haloacetate to the solution of the pyridin-2-thiolate at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 4. This protonates the carboxylate, causing the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Protocol B: Synthesis using Triethylamine in an Organic Solvent

This protocol is suitable for reactions where anhydrous conditions are preferred and utilizes an organic base.[3][4]

Materials:

-

2-Mercaptopyridine (1.0 eq)

-

Bromoacetic acid or Chloroacetic acid (1.0 - 1.1 eq)

-

Triethylamine (Et₃N) (2.0 - 2.2 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (anhydrous)

-

Standard laboratory glassware

Procedure:

-

Suspend 2-mercaptopyridine (1.0 eq) and bromoacetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add triethylamine (2.1 eq) dropwise to the stirred suspension. A precipitate of triethylammonium bromide will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the triethylammonium salt precipitate.

-

Wash the filtrate with water or a dilute acid solution to remove any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

| Parameter | Protocol A | Protocol B |

| Starting Material | 2-Mercaptopyridine | 2-Mercaptopyridine |

| Alkylating Agent | Bromoacetic Acid | Bromoacetic Acid |

| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) |

| Solvent | Water | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours | 12 - 24 hours |

| Typical Yield | 80 - 95% | 75 - 90% |

| Workup | Acidification & Filtration | Filtration & Extraction |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the key steps from reactants to the final product.

Caption: Workflow for the synthesis of this compound.

Product Characterization

Confirmation of the synthesized this compound (C₇H₇NO₂S, Molar Mass: 169.19 g/mol ) should be performed using standard analytical techniques:

-

Melting Point: To assess purity.

-

¹H NMR: To confirm the proton environment, expecting signals for the pyridine ring protons and a singlet for the methylene (-S-CH₂-) protons.

-

¹³C NMR: To identify all unique carbon atoms in the structure.

-

FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[5]

Safety Considerations

-

2-Mercaptopyridine: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Haloacetic Acids (e.g., Bromoacetic Acid): Are corrosive and toxic. Avoid skin and eye contact. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Bases (NaOH, Et₃N): Are corrosive. Handle with care.

-

Organic Solvents (CH₂Cl₂): Are volatile and may be harmful. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Spectroscopic and Synthetic Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (Pyridin-2-ylsulfanyl)-acetic acid (CAS No. 10002-29-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside expected characteristic values derived from its structural features. The information is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

-

IUPAC Name: (Pyridin-2-ylsulfanyl)acetic acid

-

Molecular Formula: C₇H₇NO₂S

-

Molecular Weight: 169.20 g/mol

-

Structure:

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.45 | d | 1H | H-6 (Pyridine) |

| ~7.75 | t | 1H | H-4 (Pyridine) |

| ~7.30 | d | 1H | H-3 (Pyridine) |

| ~7.15 | t | 1H | H-5 (Pyridine) |

| ~3.90 | s | 2H | -S-CH₂-COOH |

| ~12.90 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O (Carboxylic Acid) |

| ~158.0 | C-2 (Pyridine, C-S) |

| ~150.0 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~123.0 | C-3 (Pyridine) |

| ~121.0 | C-5 (Pyridine) |

| ~35.0 | -S-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1450 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~1250 | Medium | C-S Stretch | Thioether |

| ~950 | Broad, Medium | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 169 | [M]⁺ | Molecular Ion |

| 124 | [M - COOH]⁺ | Loss of the carboxyl group |

| 111 | [C₅H₄NS]⁺ | Pyridinyl-thio fragment |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis via S-alkylation of 2-mercaptopyridine.

Reaction Scheme:

2-Mercaptopyridine + Chloroacetic acid → this compound

Materials:

-

2-Mercaptopyridine

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water.

-

In a separate beaker, dissolve chloroacetic acid (1 equivalent) in deionized water.

-

Slowly add the chloroacetic acid solution to the flask containing the 2-mercaptopyridine solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 4 using 1 M HCl. This will precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the purified this compound product under vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the dried product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Technical Guide to the Crystal Structure of (Pyridin-2-ylsulfanyl)-acetic acid Analogues

Introduction

This technical guide provides an in-depth analysis of the crystal structures of compounds closely related to (Pyridin-2-ylsulfanyl)-acetic acid. While a crystal structure for this compound (C7H7NO2S) was not publicly available at the time of this writing, this document presents a comprehensive examination of two analogous structures: 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid and 2-(Pyrimidin-2-ylsulfanyl)acetic acid. The structural data and experimental protocols for these compounds offer valuable insights for researchers, scientists, and professionals in drug development by illustrating the molecular conformations, intermolecular interactions, and packing arrangements that can be anticipated for this class of molecules.

Crystallographic Data and Structure Refinement

The crystallographic data, data collection parameters, and structure refinement details for the two analogous compounds are summarized in the tables below for ease of comparison.

Table 1: Crystal Data and Structure Refinement for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [1]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C11H9N3O2S |

| Formula Weight | 247.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5722 (2) |

| b (Å) | 22.4650 (8) |

| c (Å) | 7.4314 (2) |

| β (°) | 93.237 (2) |

| Volume (ų) | 1095.45 (6) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.499 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

| F(000) | 512.0 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 291 |

| Measured Reflections | 10868 |

| Independent Reflections | 2524 |

| Reflections with I > 2σ(I) | 2116 |

| Rint | 0.022 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.096 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 155 |

| Δρmax (e Å⁻³) | 0.21 |

| Δρmin (e Å⁻³) | -0.24 |

Table 2: Crystal Data and Structure Refinement for 2-(Pyrimidin-2-ylsulfanyl)acetic acid [2]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C6H6N2O2S |

| Formula Weight | 170.19 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.660 (6) |

| b (Å) | 6.579 (2) |

| c (Å) | 7.664 (3) |

| β (°) | 90 |

| Volume (ų) | 739.2 (5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.528 |

| Absorption Coefficient (mm⁻¹) | 0.38 |

| F(000) | 352 |

| Data Collection | |

| Diffractometer | Bruker P4 |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 153 |

| Measured Reflections | 5392 |

| Independent Reflections | 911 |

| Reflections with I > 2σ(I) | 828 |

| Rint | 0.024 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.032 |

| wR(F²) | 0.086 |

| Goodness-of-fit (S) | 1.07 |

| Parameters | 70 |

| Δρmax (e Å⁻³) | 0.22 |

| Δρmin (e Å⁻³) | -0.20 |

Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of these molecules. The geometric parameters for the key hydrogen bonds are detailed below.

Table 3: Hydrogen Bond Geometry (Å, °) for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| O2—H2···N2i | 0.82 | 1.87 | 2.694 (2) | 178 |

| C2—H2A···O1ii | 0.93 | 2.58 | 3.230 (2) | 127 |

| C8—H8···O2iii | 0.93 | 2.48 | 3.392 (2) | 165 |

| C9—H9···O1iv | 0.93 | 2.45 | 3.296 (2) | 151 |

| Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1; (iii) x-1, y, z; (iv) -x, y+1/2, -z+1/2 |

Table 4: Hydrogen Bond Geometry (Å, °) for 2-(Pyrimidin-2-ylsulfanyl)acetic acid [2]

| D—H···A | D—H | H···A | D···A | D—H···A |

| O2—H1···N2i | 0.89 (3) | 1.78 (3) | 2.663 (2) | 178 (3) |

| C6—H6···O1ii | 0.93 | 2.44 | 3.266 (3) | 148 |

| C5—H5···O2iii | 0.93 | 2.47 | 3.403 (3) | 178 |

| Symmetry codes: (i) x, -y+1/2, z; (ii) -x+1, -y, -z+1; (iii) x, y-1, z |

Experimental Protocols

The methodologies for the synthesis and crystal growth of the two compounds are detailed below.

Synthesis and Crystallization of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid[1]

To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 30 ml of water, a solution of 2-bromoacetic acid (2.78 g, 20 mmol) in 30 ml of water was added. The mixture was stirred at room temperature for 4 hours. Dilute hydrochloric acid was then added to the solution until the pH reached approximately 4, leading to the formation of a precipitate. The precipitate was filtered, washed with water and ethanol, and subsequently dried in a vacuum. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the compound in air at room temperature.[1]

Synthesis and Crystallization of 2-(Pyrimidin-2-ylsulfanyl)acetic acid[2]

In an attempt to prepare metal-organic coordination architectures, single crystals of the title compound were obtained unexpectedly. A mixture of Co(Ac)₂·6H₂O (0.142 g, 0.50 mmol), (2-pyrimidylthio)acetic acid (0.035 g, 0.20 mmol), and sodium azide (0.032 g, 0.50 mmol) in 10 ml of H₂O was stirred for 1 hour. The solution was then filtered, and the filtrate was kept at room temperature. Single crystals were formed after a few days through the slow evaporation of the solvent.[2]

X-ray Data Collection and Structure Solution

For both compounds, single-crystal X-ray diffraction data were collected on a Bruker diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1][2] For 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, all hydrogen atoms were positioned geometrically and refined as riding models.[1] For 2-(Pyrimidin-2-ylsulfanyl)acetic acid, hydrogen atoms bonded to carbon were positioned geometrically, while the hydrogen atom of the carboxylic acid group was refined freely.[2]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the molecular structure with key intermolecular interactions.

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure and key O-H···N hydrogen bond.

References

Solubility Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of (Pyridin-2-ylsulfanyl)-acetic acid. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols and discusses the theoretical physicochemical properties that govern its solubility.

Introduction to this compound

This compound is a molecule of interest in various research domains due to its structural motifs, which include a pyridine ring, a thioether linkage, and a carboxylic acid group. Understanding its solubility is a critical first step in any application, from biological screening to process chemistry, as it dictates the compound's bioavailability, formulation feasibility, and reaction kinetics.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic or aqueous solvents. The following table is provided as a template for researchers to populate once experimental data has been acquired.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Water (pH 7.4) | 25 | e.g., Shake-Flask & HPLC | ||

| e.g., Ethanol | 25 | e.g., Shake-Flask & UV-Vis | ||

| e.g., DMSO | 25 | e.g., Shake-Flask & HPLC | ||

| e.g., Acetonitrile | 25 | e.g., Shake-Flask & HPLC | ||

| e.g., 0.1 M HCl | 25 | e.g., Shake-Flask & HPLC | ||

| e.g., 0.1 M NaOH | 25 | e.g., Shake-Flask & HPLC |

Theoretical Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made.

-

Amphoteric Nature : The presence of a basic pyridine nitrogen and an acidic carboxylic acid group makes the molecule amphoteric. Its solubility in aqueous solutions is therefore expected to be highly pH-dependent. At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. Conversely, at high pH, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The lowest aqueous solubility is expected at its isoelectric point.

-

Solubility in Organic Solvents : The molecule possesses both polar (carboxylic acid, pyridine) and non-polar (the aromatic ring system) characteristics. Therefore, it is expected to have some degree of solubility in a range of organic solvents. Polar protic solvents like ethanol should be effective due to hydrogen bonding capabilities. Polar aprotic solvents such as DMSO and DMF are also likely to be good solvents. Solubility in non-polar solvents like hexane is expected to be low.

The interplay of these factors is crucial for understanding the compound's behavior in different environments.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

To empower researchers to determine the solubility profile of this compound, the following detailed experimental protocols are provided.

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, let the vial stand in the constant temperature bath for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantitatively dilute the filtered saturated solution to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in solution.

Typical HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 25 °C

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the concentration of the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Workflow for concentration analysis using HPLC.

(Pyridin-2-ylsulfanyl)-acetic Acid: A Technical Guide to its Discovery and History

(Pyridin-2-ylsulfanyl)-acetic acid , a heterocyclic compound with the chemical formula C₇H₇NO₂S, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and known biological implications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10002-29-6 | [1] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.2 g/mol | [1] |

Synthesis and Historical Context

The precise date and discoverer of the first synthesis of this compound are not clearly documented in readily available historical chemical literature. However, its synthesis logically follows from well-established chemical principles of the late 19th and early 20th centuries. The likely and most straightforward synthetic route involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.

This type of reaction, a nucleophilic substitution at the sulfur atom, is a fundamental transformation in organic chemistry. The general methodology would have been accessible to chemists from the late 1800s onwards.

A modern adaptation of this synthesis can be inferred from procedures used for structurally similar compounds. For instance, the synthesis of a related compound, (3-chloro-pyridin-2-ylsulfanyl)-acetic acid, has been described in the patent literature. This suggests a continued interest in this class of molecules for potential therapeutic applications.

General Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and fundamental organic chemistry principles.

Materials:

-

2-Mercaptopyridine

-

Chloroacetic acid (or Bromoacetic acid)

-

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

-

A suitable solvent (e.g., Water, Ethanol, Acetone)

-

Acid for neutralization (e.g., Hydrochloric acid)

Procedure:

-

2-Mercaptopyridine is dissolved in the chosen solvent, and the base is added to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Chloroacetic acid (or its salt) is then added to the reaction mixture.

-

The mixture is stirred, typically at room temperature or with gentle heating, for a period sufficient to allow the reaction to go to completion.

-

Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid product.

-

The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.

References

The Multifaceted Biological Potential of Pyridinyl-Thio-Acetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-thio-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, and antimicrobial properties of this versatile class of compounds. The information presented herein is curated from recent scientific literature to support further research and development in this promising area.

Anticancer Activity

Pyridinyl-thio-acetic acid derivatives have demonstrated notable antiproliferative effects against various human cancer cell lines. The cytotoxic activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridinyl-thio-acetic acid derivatives and related compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | - | - |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | - | - |

Table 1: In vitro anticancer activity of selected pyridine-containing compounds.[1][2]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridinyl-thio-acetic acid derivatives) and the reference drug (doxorubicin) for 48 hours.[3]

-

MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for an additional 1-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

Anti-inflammatory Activity

Several pyridinyl-thio-acetic acid derivatives have shown promising anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rats. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The table below presents the anti-inflammatory activity of selected compounds, showing the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound ID/Reference | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| Thiazolo[4,5-b]pyridin-2-one derivative 7 | 50 | 47.2 | Ibuprofen | 40.9 |

| Thiazolo[4,5-b]pyridin-2-one derivative 8 | 50 | 53.4 | Ibuprofen | 40.9 |

| Thiazolo[4,5-b]pyridin-2-one derivative 9 | 50 | 45.6 | Ibuprofen | 40.9 |

Table 2: In vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compounds and reference drug (e.g., Ibuprofen)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups, including a control group, a reference drug group, and test compound groups.

-

Compound Administration: Administer the test compounds and the reference drug intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and COX-2 signaling pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

Derivatives of pyridinyl-thio-acetic acid have also been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table summarizes the MIC values of selected pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-(methyldithio)pyridine-3-carbonitrile | S. aureus | 0.5 - 64 | - | - |

| 2-(methyldithio)pyridine-3-carbonitrile | E. coli | 0.5 - 64 | - | - |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | - | - |

| Pyridine triazole derivatives | S. aureus | 31.25 - 62.5 | - | - |

| Pyridine triazole derivatives | E. coli | 31.25 - 62.5 | - | - |

Table 3: In vitro antimicrobial activity of selected pyridine derivatives.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds and reference antibiotics

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Pyridinyl-Thio-Acetic Acids

A general and efficient method for the synthesis of pyridinyl-thio-acetic acids involves the reaction of a pyridine derivative with a mercaptoacetic acid derivative.

General Synthetic Procedure

One common approach is the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation.[5] Another method involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[6]

Example Synthesis of (4-pyridylthio)acetic acid:

-

A solution of 4-(1-pyridyl)pyridinium chloride in water is prepared.

-

An equimolar amount of 2-mercaptoacetic acid is added to the solution.

-

The mixture is heated at reflux with stirring for approximately 4 hours.

-

The desired (4-pyridylthio)acetic acid product can then be isolated and purified.

Conclusion

Pyridinyl-thio-acetic acids and their derivatives represent a highly promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential as anticancer, anti-inflammatory, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB and COX-2, provides a strong rationale for their continued investigation and development as novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]

Preliminary Mechanistic Insights into (Pyridin-2-ylsulfanyl)-acetic acid and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the potential mechanism of action of (Pyridin-2-ylsulfanyl)-acetic acid and its structurally related derivatives. Direct mechanistic studies on the parent compound are limited in publicly available literature. Therefore, this document synthesizes findings from research on various pyridine-containing molecules with similar structural motifs to infer potential biological activities and guide future research. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the exploration of this chemical scaffold for therapeutic development.

Overview of Biological Activities of Pyridine Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting multiple potential mechanisms of action. The primary therapeutic areas where these compounds have shown promise include antimicrobial, antifungal, anticancer, and psychotropic applications.

Key Findings from Derivative Studies:

-

Antimicrobial and Antifungal Activity: A significant body of research has focused on the synthesis and evaluation of pyridine derivatives as antimicrobial and antifungal agents.[1][2][3][4][5][6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Anticancer Activity: Certain pyridine derivatives have been investigated for their potential as anticancer agents. For instance, some have been shown to target specific signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade, in tumor cells.[9][10]

-

Psychotropic Effects: Thioalkyl derivatives of pyridine have been reported to exhibit anticonvulsant, sedative, and anxiolytic properties, suggesting interaction with targets in the central nervous system.[11]

-

Antimycobacterial Activity: Specific derivatives have also been synthesized and tested for their activity against Mycobacterium tuberculosis.[12]

Due to the diversity of these reported activities, it is plausible that this compound and its analogues may act on multiple cellular targets. The subsequent sections will delve into the available quantitative data and experimental protocols for representative derivatives to provide a more granular understanding.

Quantitative Data Summary for Pyridine Derivatives

The following tables summarize the quantitative data from studies on various pyridine derivatives, highlighting their antimicrobial and anticancer potencies. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further mechanistic investigation.

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Target Organism | Assay Type | Potency (MIC, µg/mL) | Reference |

| Pyridine Carbonitrile Derivatives | B. cereus | Broth Microdilution | 50 | [2] |

| C. albicans | Broth Microdilution | 25 | [2] | |

| N-alkylated Pyridine Salts | S. aureus | MIC Assay | 56 ± 0.5% inhibition at 100 µg/mL | [4] |

| E. coli | MIC Assay | 55 ± 0.5% inhibition at 100 µg/mL | [4] | |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Not Specified | Similar to linezolid | [13] |

| Thienopyridine Derivatives | E. coli | MIC Assay | 0.0195 | [5] |

| B. mycoides | MIC Assay | <0.0048 | [5] | |

| C. albicans | MIC Assay | <0.0048 | [5] |

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Cell Line | Assay Type | Potency (IC50, µM) | Reference |

| Pyridine bearing p-fluorophenyl urea | HepG2, HT-29, MCF-7 | Not Specified | More potent than doxorubicin | [10] |

| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | Not Specified | Not Specified | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning pyridine derivatives. These protocols can serve as a template for designing future studies on this compound.

Synthesis of this compound Analogues

A general procedure for the synthesis of compounds related to this compound involves the reaction of a pyridine-2-thiol with a haloacetic acid derivative. For instance, the synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid is described as follows:

-

Dissolution: Dissolve 4-(4-pyridinyl)pyrimidine-2-thiol and sodium hydroxide in water.

-

Addition: Add a solution of 2-bromoacetic acid in water to the mixture.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Precipitation: Acidify the solution with dilute hydrochloric acid to a pH of approximately 4 to precipitate the product.

-

Purification: Filter the precipitate, wash with water and ethanol, and dry under vacuum.[14]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][5]

In Vitro Anticancer Activity Assay

While specific assay details for all cited anticancer studies are not provided in the abstracts, a general protocol often involves the following steps:

-

Cell Culture: Culture the selected cancer cell lines (e.g., HepG2, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening pyridine derivatives and a potential signaling pathway that may be modulated by these compounds based on existing literature.

Caption: Generalized workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Caption: Postulated inhibitory effect of a pyridine derivative on the EGFR/PI3K/AKT/mTOR signaling pathway.[9]

Conclusion and Future Directions

The preliminary data gathered from studies on derivatives of this compound suggest that this chemical scaffold is a promising starting point for the development of novel therapeutic agents. The observed antimicrobial, antifungal, and anticancer activities warrant a more focused investigation into the precise molecular mechanisms.

Future research should prioritize the following:

-

Systematic SAR Studies: Synthesize and test a focused library of this compound analogues to establish clear structure-activity relationships for different biological targets.

-

Target Identification: Employ techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the most potent compounds.

-

In-depth Mechanistic Studies: For compounds with significant antimicrobial activity, investigate their effects on cell wall synthesis, protein synthesis, and DNA replication. For anticancer leads, perform detailed analyses of their impact on key signaling pathways, cell cycle progression, and apoptosis.

-

In Vivo Efficacy and Toxicity: Advance the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these research questions, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 14. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Thio-Substituted Pyridine Compounds for Researchers and Drug Development Professionals

Thio-substituted pyridine compounds are a pivotal class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, ranging from antifungal and antibacterial to anticancer and enzyme inhibition, make them attractive scaffolds for novel therapeutic agents. This technical guide provides an in-depth review of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of thio-substituted pyridines, particularly for 2- and 4-thio derivatives. This method typically involves the reaction of an electron-deficient halopyridine with a sulfur nucleophile.

A recent advancement in this area involves the use of 2-halopyridinium ketene hemiaminals, which are exceptionally reactive towards SNAr with thiols and thiolates at room temperature. This approach circumvents the need for high temperatures and strong bases often required for less activated halopyridines.[1][2]

General Reaction Scheme:

Caption: General workflow for SNAr synthesis of thio-substituted pyridines.

Experimental Protocol: Synthesis of 2-Thiopyridines via SNAr of 2-Halopyridinium Ketene Hemiaminals[3]

A simple mix-and-stir protocol at room temperature enables the synthesis of 2-thiopyridiniums. This method leverages the enhanced electrophilicity of 2-halopyridinium ketene hemiaminals.

Materials:

-

2-chloro-1-(1-ethoxyvinyl)pyridinium triflate

-

Thiol or thiolate nucleophile

-

Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

In a clean, dry reaction vessel, dissolve the 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate in the chosen solvent.

-

Add the thiol or thiolate nucleophile to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the N-(1-ethoxyvinyl) group can be cleaved by dissolving the product in a 4 M HCl solution in 1,4-dioxane and warming to 50 °C overnight to yield the corresponding hydrochloride or triflate salt of the 2-thiopyridine.[3]

Quantitative Data for SNAr Reactions

| Entry | Halopyridine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyridine | 1-Octanethiol | K₂CO₃ | DMAc | RT | 12 | 95 | [4] |

| 2 | 4-Chloropyridine | Thiophenol | K₂CO₃ | DMAc | 100 | 8 | 92 | [4] |

| 3 | 2-Bromopyridine | Benzyl thiol | K₂CO₃ | DMAc | 80 | 10 | 90 | [4] |

| 4 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 1-Octanethiol | - | CH₃CN | RT | 1 | 85 | [3] |

| 5 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 5-Bromo-pyridine-2-thiol | - | CH₂Cl₂ | RT | 1 | 82 | [3] |

Synthesis from Chloropyridines and Thiolating Agents

A widely used and convenient method for the preparation of 2- and 4-mercaptopyridines involves the reaction of the corresponding chloropyridine with a thiolating agent, such as thiourea or sodium hydrosulfide.[5][6]

Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Thiourea[5]

This two-step, one-pot synthesis proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to the desired pyridinethione.

Caption: Workflow for the synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea.

Experimental Protocol: Synthesis of 2-Mercaptopyridine[5]

Materials:

-

2-Chloropyridine

-

Thiourea

-

Ethanol

-

Aqueous Ammonia or Sodium Hydroxide

Procedure:

-

A mixture of 2-chloropyridine and thiourea in ethanol is heated to reflux.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then treated with an aqueous base, such as aqueous ammonia or sodium hydroxide, to hydrolyze the intermediate isothiouronium salt.

-

Acidification of the reaction mixture precipitates the 2-mercaptopyridine, which can be collected by filtration.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for the de novo synthesis of the pyridine ring, allowing for the construction of highly substituted thio-pyridines that may be difficult to access through functionalization of a pre-existing pyridine ring.[7]

Formal [3+3] Cycloaddition

An organocatalyzed, formal [3+3] cycloaddition reaction between enamines and α,β-unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines.[7]

Experimental Protocol: Organocatalyzed [3+3] Cycloaddition for Substituted Pyridines[7]

Materials:

-

Enamine (e.g., derived from a ketone and a secondary amine)

-

α,β-Unsaturated aldehyde, ketone, or ynal

-

Organocatalyst (e.g., pyrrolidine hydrochloride)

-

Iron(III) chloride (FeCl₃)

-

Solvent

Procedure:

-

The enamine, α,β-unsaturated carbonyl compound, and organocatalyst are combined in a suitable solvent.

-

FeCl₃ is added to the reaction mixture.

-

The reaction is stirred at a specified temperature until completion.

-

The reaction proceeds through the reversible formation of a stable off-cycle species before the final pyridine product is formed.[7]

-

Work-up and purification by standard methods (e.g., extraction, chromatography) yield the substituted pyridine.

Quantitative Data for Cycloaddition Reactions

| Entry | Dienophile | Diene Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Enal | Enamine | Pyrrolidine HCl, FeCl₃ | Trisubstituted Pyridine | 60-80 | [7] |

| 2 | Ynal | Enamine | Pyrrolidine HCl, FeCl₃ | Tetrasubstituted Pyridine | 55-75 | [7] |

| 3 | Enone | Enamine | Pyrrolidine HCl, FeCl₃ | Tetrasubstituted Pyridine | 60-85 | [7] |

C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient method for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials. For the synthesis of thio-substituted pyridines, this typically involves the direct coupling of a pyridine C-H bond with a sulfur-containing reagent.

While direct C-H thioetherification of pyridines is an evolving area, methods for the C-H arylation of fused thiophene-pyridine systems (thienopyridines) have been developed, demonstrating the feasibility of C-H functionalization on pyridine-containing heterocycles.[8]

Biological Activities and Signaling Pathways

Thio-substituted pyridine derivatives exhibit a broad range of biological activities, making them important scaffolds in drug discovery.

Antifungal Activity of Zinc Pyrithione

Zinc pyrithione (the zinc complex of 1-hydroxy-2(1H)-pyridinethione) is a widely used antifungal agent, particularly in anti-dandruff shampoos. Its mechanism of action involves the disruption of essential fungal cellular processes.[9][10]

The antifungal activity of zinc pyrithione is linked to an increase in cellular copper levels, which in turn damages iron-sulfur clusters in proteins that are vital for fungal metabolism.[9][10] Pyrithione acts as an ionophore, transporting copper across the fungal cell membrane.[1][11][12]

Caption: Antifungal mechanism of action of Zinc Pyrithione.

Anticancer and Enzyme Inhibitory Activity

Various thio-substituted pyridine derivatives have demonstrated potential as anticancer agents and enzyme inhibitors.

-

Thienopyridines and Thienopyrimidines: These fused heterocyclic systems have shown cytotoxic activity against various cancer cell lines, including prostate, colon, and breast cancer.[1][2][13][14] Some derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy.[14]

-

p38 MAP Kinase Inhibition: Certain 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are thio-substituted pyridine analogs, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[15] These compounds compete with ATP for binding to the kinase's active site.

-

Other Biological Activities: Thio-substituted pyridines have also been investigated for their anticonvulsant, anxiolytic, and antidepressant effects.[2]

Conclusion

The synthesis of thio-substituted pyridine compounds is a rich and evolving field, with a variety of robust methodologies available to researchers. Nucleophilic aromatic substitution and synthesis from chloropyridines remain workhorse methods for accessing many fundamental structures. Meanwhile, cycloaddition reactions and emerging C-H functionalization techniques provide powerful tools for the construction of more complex, highly substituted derivatives. The diverse and potent biological activities of these compounds, particularly in the areas of antifungal and anticancer research, underscore their importance and ensure that the development of novel synthetic routes and new therapeutic applications will continue to be a vibrant area of investigation.

References

- 1. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]

- 12. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]